molecular formula C6H7N3O2 B569821 Methyl 6-aminopyrazine-2-carboxylate CAS No. 118853-60-4

Methyl 6-aminopyrazine-2-carboxylate

Cat. No.: B569821
CAS No.: 118853-60-4
M. Wt: 153.141
InChI Key: MFQOPTGQOOILCR-UHFFFAOYSA-N
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Description

Methyl 6-aminopyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrazine, characterized by the presence of an amino group at the 6th position and a carboxylate ester group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-aminopyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-aminopyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction mixture is typically refluxed for several hours, followed by neutralization and extraction to obtain the desired ester .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial to achieve high yields and purity suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 6-aminopyrazine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methyl 3-amino-2-pyrazinecarboxylate
  • 3-Aminopyrazine-2-carboxylic acid
  • Pyrazinamide
  • Glipizide

Comparison: Methyl 6-aminopyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesPyrazinamide and glipizide, while also pyrazine derivatives, have established roles in medicine as an anti-tuberculosis agent and anti-diabetic drug, respectively .

Properties

IUPAC Name

methyl 6-aminopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQOPTGQOOILCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659348
Record name Methyl 6-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118853-60-4
Record name Methyl 6-aminopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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